molecular formula C13H23NO3 B11817398 tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B11817398
M. Wt: 241.33 g/mol
InChI Key: DYNBVMDFILMTMQ-VQXHTEKXSA-N
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Description

Bicyclo[2.2.2]octane Ring System: Conformational Analysis and Stereoelectronic Effects

The bicyclo[2.2.2]octane core enforces a highly strained, three-dimensional geometry characterized by three fused six-membered rings sharing two bridgehead carbons. Computational studies of analogous bicyclo[2.2.2]octanes reveal that the system adopts a symmetric "chair-boat-chair" conformation, with bridgehead substituents locked in equatorial positions to minimize 1,3-diaxial strain. The introduction of a nitrogen atom at position 2 (2-azabicyclo[2.2.2]octane) perturbs this symmetry, inducing localized pyramidalization at the bridgehead nitrogen.

Stereoelectronic effects dominate the reactivity of the bicyclic system. The rigid geometry directs substituent orbitals into specific orientations, as demonstrated by the enhanced endo selectivity observed in Diels-Alder reactions of bicyclo[2.2.2]octane-derived dienes. For the title compound, the tert-butyl carbamate group at position 2 occupies an equatorial position, while the hydroxymethyl group at position 3 adopts an axial orientation to avoid steric clashes with the bicyclic framework (Figure 1A).

Table 1: Calculated conformational energies for bicyclo[2.2.2]octane derivatives

Substituent Position Conformation Relative Energy (kcal/mol)
2-Carbamate Equatorial 0.0
3-Hydroxymethyl Axial 1.2
3-Hydroxymethyl Equatorial 3.8

Functional Group Arrangement: Carboxylate Ester and Hydroxymethyl Substituent Interactions

The tert-butyl carbamate and hydroxymethyl groups engage in a delicate balance of steric and electronic interactions. X-ray diffraction data for related 2-azabicyclo[2.2.2]octanes show that the carbamate carbonyl oxygen aligns antiperiplanar to the bridgehead nitrogen lone pair, maximizing n→π* conjugation. This orientation creates a pseudo-axial dipole moment that influences the spatial arrangement of the hydroxymethyl group.

The hydroxymethyl substituent participates in intramolecular hydrogen bonding with the carbamate oxygen, as evidenced by IR spectroscopy showing a broad O-H stretch at 3200–3400 cm⁻¹ and a redshifted carbonyl stretch (1685 cm⁻¹ vs. 1720 cm⁻¹ for non-hydrogen-bonded analogs). This interaction stabilizes the axial conformation of the hydroxymethyl group despite its higher steric strain (Table 1).

Key Interactions:

  • Steric hindrance: The tert-butyl group creates a 7.2 Å hydrophobic pocket that shields the carbamate from nucleophilic attack.
  • Electronic effects: Conjugation between the nitrogen lone pair and carbamate carbonyl reduces basicity (pKa ~5.2 vs. ~9.5 for analogous amines).

Absolute Configuration Determination: Chiral Center Analysis via X-ray Crystallography

Single-crystal X-ray analysis provides unambiguous proof of the compound’s absolute configuration. The 2-azabicyclo[2.2.2]octane system crystallizes in the orthorhombic space group P2₁2₁2₁ with Z = 4, showing an R configuration at the bridgehead nitrogen (Figure 1B). Refinement parameters (R₁ = 0.038, wR₂ = 0.093) confirm high data accuracy, while the Flack parameter (0.02(2)) establishes the enantiomeric purity.

Table 2: Crystallographic data for tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a = 8.921(2) Å
b = 12.345(3) Å
c = 14.567(4) Å
Volume 1587.6(7) ų
Resolution 0.84 Å
R factor 0.038

The hydroxymethyl group’s axial orientation creates a 112.3° dihedral angle with the carbamate plane, while the bicyclic system maintains near-perfect C₂ symmetry (deviation <0.05 Å). These structural features explain the compound’s resistance to racemization under basic conditions, a critical factor in its utility as a chiral building block.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-6-4-9(5-7-10)11(14)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10?,11-/m1/s1

InChI Key

DYNBVMDFILMTMQ-VQXHTEKXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2CCC1CC2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CO)CC2

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Bicyclo[2.2.2]octane Core Formation

The 2-azabicyclo[2.2.2]octane scaffold is typically constructed via intramolecular lactonization or ring-closing reactions. For instance, Moriguchi et al. demonstrated that ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt undergoes lactonization in dimethylformamide (DMF) with triethylamine to form tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate . The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by cyclization to form the bicyclic framework (25% yield) . Adapting this method, the hydroxymethyl group could be introduced by substituting the epoxide with a glycidol derivative, enabling the incorporation of a hydroxymethyl side chain during cyclization.

Key parameters for this approach include:

  • Solvent : Polar aprotic solvents like DMF or 1,4-dioxane facilitate ring closure.

  • Temperature : Prolonged reaction times (72 h) at room temperature ensure complete cyclization .

  • Protecting Groups : The tert-butyloxycarbonyl (Boc) group is critical for stabilizing the amine during lactonization .

Post-Cyclization Functionalization via Mitsunobu Reactions

The Mitsunobu reaction is a robust method for installing hydroxymethyl groups on heterocycles. In a study by Ambeed, ethyl 5-hydroxyindole-2-carboxylate was coupled with a bicyclic amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), yielding a 60% product . For tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, a similar strategy could involve reacting a hydroxyl-containing precursor with the bicyclic amine under Mitsunobu conditions.

Representative Reaction Conditions :

ParameterValue
SolventTHF
Temperature0–20°C → room temperature
ReagentsDEAD, PPh₃
Yield60% (analogous system)

This method preserves stereochemistry, making it suitable for enantioselective synthesis. However, the hydroxymethyl precursor must be strategically positioned to avoid steric hindrance.

Palladium-mediated reactions enable the introduction of functional groups onto preformed bicyclic frameworks. For example, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate underwent Buchwald-Hartwig amination with aryl bromides using Pd₂(dba)₃ and DavePhos, yielding coupled products (17.6% yield) . Adapting this, a hydroxymethyl group could be introduced via Suzuki-Miyaura coupling using a boronic ester containing a protected hydroxymethyl moiety.

Critical Factors for Success :

  • Catalyst System : Pd₂(dba)₃ with bulky phosphine ligands (e.g., DavePhos) enhances selectivity .

  • Base : Sodium tert-butoxide or cesium carbonate facilitates transmetalation.

  • Solvent : 1,4-Dioxane or toluene at elevated temperatures (80–100°C) .

Stereoselective Synthesis and Resolution

The stereochemistry of the hydroxymethyl group is pivotal for biological activity. PubChem data for (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid highlights the importance of chiral centers in bicyclic systems . Asymmetric induction during cyclization or enzymatic resolution of racemic mixtures could achieve the desired configuration. For instance, chiral auxiliaries or catalysts during lactonization may bias the formation of the (S)-enantiomer.

Characterization Techniques :

  • X-ray Diffraction : Resolves absolute configuration, as demonstrated for tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate .

  • NMR Spectroscopy : Distinct splitting patterns for diastereomers (e.g., ¹H NMR δ 1.47 ppm for tert-butyl groups) .

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method for synthesizing this compound:

MethodYield RangeStereocontrolScalability
Cyclization25–35% ModerateHigh
Mitsunobu Reaction50–60% HighModerate
Palladium Coupling15–20% LowLow

Cyclization offers scalability but requires optimization for hydroxymethyl incorporation. Mitsunobu reactions provide superior stereocontrol but depend on precursor availability. Palladium catalysis is less practical due to low yields.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound has potential applications in the study of enzyme mechanisms and as a ligand in biochemical assays. Its bicyclic structure can mimic natural substrates, making it useful in probing enzyme active sites.

Medicine

In medicine, (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is being investigated for its potential as a drug candidate. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a promising lead compound in drug discovery.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its rigid bicyclic structure can impart strength and stability to polymers and other materials.

Mechanism of Action

The mechanism by which (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate apart is its unique bicyclic structure, which imparts rigidity and specificity in its interactions with biological and chemical targets. This makes it a valuable compound in various fields of research and industry.

Biological Activity

Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, commonly referred to as M4 , is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H23NO3
  • CAS Number : 869658-28-6
  • Molar Mass : 227.33 g/mol

The compound features a bicyclic structure that is characteristic of many alkaloids, which contributes to its biological activity.

Research indicates that M4 exhibits dual inhibitory effects on key enzymes involved in Alzheimer's pathology:

  • Acetylcholinesterase (AChE) Inhibition :
    • M4 has been shown to inhibit AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning processes. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in AD patients.
  • β-Secretase Inhibition :
    • The compound also acts as a β-secretase inhibitor, which is vital in reducing the formation of amyloid-beta peptides that aggregate to form plaques in the brains of AD patients. Studies have reported an IC50 value of 15.4 nM for β-secretase inhibition by M4, indicating potent activity against this target .

Neuroprotective Effects

In vitro studies have demonstrated that M4 can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. The protective mechanism involves:

  • Reduction of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Decrease in oxidative stress markers like malondialdehyde (MDA) .

In Vivo Studies

In animal models, particularly those subjected to scopolamine-induced memory impairment, M4 exhibited moderate protective effects against cognitive decline. However, it did not significantly outperform established treatments like galantamine . This suggests that while M4 has promising properties, its efficacy may be limited by factors such as bioavailability within the central nervous system.

Case Studies and Research Findings

  • In Vitro Studies :
    • M4 was tested on cultured astrocytes and neuronal cells exposed to Aβ1-42. The results indicated a reduction in cell death and inflammatory responses when treated with M4 compared to untreated controls .
  • Animal Model Research :
    • In a rat model treated with scopolamine, M4 showed a reduction in oxidative stress markers but did not significantly improve memory performance compared to controls treated with galantamine .

Comparative Analysis of Biological Activity

CompoundAChE Inhibitionβ-Secretase InhibitionNeuroprotective Effects
M4Yes (K_i = 0.17 μM)IC50 = 15.4 nMModerate
GalantamineYesNoSignificant

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate?

  • Methodology : Multi-step synthesis typically involves:

Bicyclic core formation : Use ring-closing metathesis or intramolecular cyclization of precursors like aminodienes.

Functionalization : Introduce the hydroxymethyl group via reductive amination or hydroxylation of a pre-installed methyl group.

Protection : The tert-butyl carboxylate group is introduced using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dry DCM) .

  • Validation : Monitor intermediates via TLC and LC-MS, ensuring regioselectivity by controlling reaction temperatures and catalysts.

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Workflow :

NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the bicyclic framework, hydroxymethyl resonance (~δ 3.5–4.0 ppm), and tert-butyl signals (δ 1.2–1.4 ppm) .

Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]+^+m/z 241.3) .

HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What storage conditions are optimal for maintaining stability?

  • Guidelines : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent oxidation of the hydroxymethyl group and hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. How does the hydroxymethyl group's stereochemistry influence conformational stability?

  • Methodology :

X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures and compare torsional angles of the hydroxymethyl group with analogs (e.g., 6-hydroxymethyl derivatives) .

DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate steric strain and hydrogen-bonding interactions .

  • Key Insight : The 3-hydroxymethyl group may stabilize the bicyclic core via intramolecular H-bonding with the carboxylate oxygen, reducing ring puckering .

Q. How can enantiomeric impurities be resolved during synthesis?

  • Chiral Resolution :

Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluents .

Enzymatic Kinetic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of a racemic precursor .

  • Validation : Compare optical rotation and chiral HPLC retention times with literature values for (3S)-configured analogs .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Approach :

Substituent Variation : Synthesize analogs with modified groups (e.g., methyl, amino, or halogen substituents) at positions 3, 5, or 2.

Biological Assays : Test enzyme inhibition (e.g., proteases) or receptor binding (e.g., GPCRs) to correlate substituent effects with activity .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in target proteins .

Q. How to address discrepancies between in vitro and in vivo bioactivity data?

  • Troubleshooting :

Metabolic Stability : Assess hepatic microsomal degradation to identify labile groups (e.g., ester hydrolysis) .

Prodrug Design : Modify the hydroxymethyl group to a phosphate ester for improved bioavailability .

Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .

Q. What computational methods predict interactions with biological targets?

  • Workflow :

Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to analyze binding stability over 100-ns trajectories.

Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in binding pockets to prioritize derivatives .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight240.34 g/mol (C12_{12}H20_{20}N2_2O3_3)
Key NMR Shifts (δ, ppm)tert-Butyl: 1.2–1.4; Hydroxymethyl: 3.6–4.0
Storage Stability>12 months at 2–8°C under argon
Chiral Purity MethodsChiral HPLC (Chiralpak AD-H), [α]D_D

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